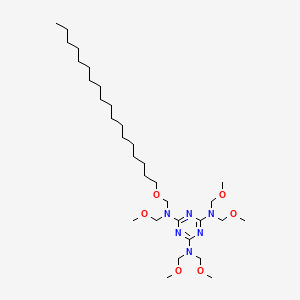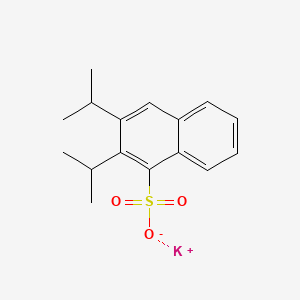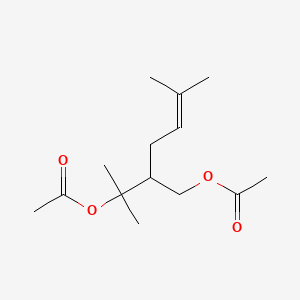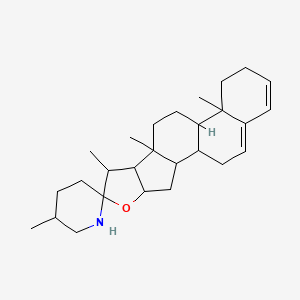
Phosphorodithioic acid, O,O-dioctyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorodithioic acid, O,O-dioctyl ester is an organophosphorus compound with the molecular formula C16H35O2PS2. It is commonly used as an additive in lubricants and as a corrosion inhibitor. This compound is known for its ability to form a protective film on metal surfaces, thereby preventing wear and corrosion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphorodithioic acid, O,O-dioctyl ester can be synthesized through the reaction of phosphorus pentasulfide with octanol. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired ester. The general reaction is as follows:
P2S5+4C8H17OH→2(C8H17O)2PS2H+H2S
This reaction involves the esterification of phosphorodithioic acid with octanol, resulting in the formation of the O,O-dioctyl ester.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in reactors equipped with temperature control and stirring mechanisms to ensure uniform mixing and reaction completion. The product is then purified through distillation or other separation techniques to obtain the desired purity level.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorodithioic acid, O,O-dioctyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphorodithioic acid derivatives.
Substitution: It can undergo substitution reactions where the octyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions to oxidize the compound.
Substitution: Substitution reactions typically involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: The major products of oxidation are phosphorodithioic acid derivatives with varying degrees of oxidation.
Substitution: The major products of substitution reactions are the corresponding alkyl or aryl phosphorodithioic acid esters.
Wissenschaftliche Forschungsanwendungen
Phosphorodithioic acid, O,O-dioctyl ester has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly as an anti-inflammatory agent.
Industry: It is widely used as an additive in lubricants and as a corrosion inhibitor in various industrial applications.
Wirkmechanismus
The mechanism of action of phosphorodithioic acid, O,O-dioctyl ester involves its ability to form a protective film on metal surfaces. This film acts as a barrier, preventing the metal from coming into contact with corrosive agents. The compound interacts with the metal surface through its phosphorus and sulfur atoms, forming a stable complex that inhibits corrosion and wear.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphorodithioic acid, O,O-diethyl ester
- Phosphorodithioic acid, O,O-dibutyl ester
- Phosphorodithioic acid, O,O-diphenyl ester
Uniqueness
Phosphorodithioic acid, O,O-dioctyl ester is unique due to its long alkyl chains, which provide enhanced hydrophobicity and better film-forming properties compared to shorter-chain analogs. This makes it particularly effective as a lubricant additive and corrosion inhibitor.
Eigenschaften
CAS-Nummer |
2253-57-8 |
|---|---|
Molekularformel |
C16H35O2PS2 |
Molekulargewicht |
354.6 g/mol |
IUPAC-Name |
dioctoxy-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C16H35O2PS2/c1-3-5-7-9-11-13-15-17-19(20,21)18-16-14-12-10-8-6-4-2/h3-16H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
ZUNYMXPJGBXUCI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOP(=S)(OCCCCCCCC)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



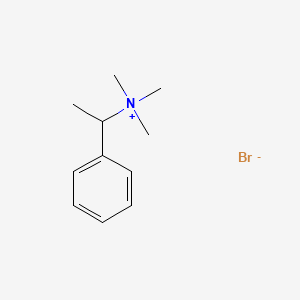
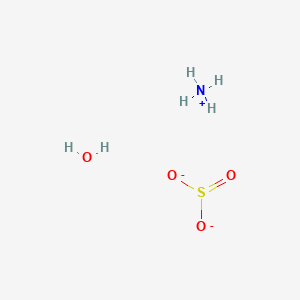
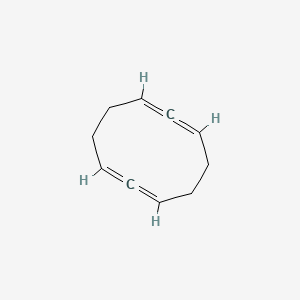
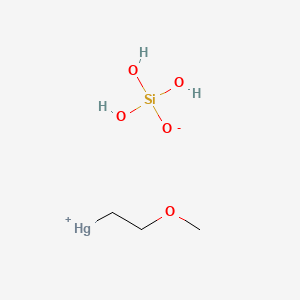
![3,4,4a,10b-tetrahydro-2,2-dimethyl-2H-Naphtho[1,2-b]pyran-5,6-dione](/img/structure/B13745396.png)
![(5-Methyl-3-phenyl-4-isoxazolyl)[4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl]-methanone](/img/structure/B13745402.png)
![ethyl 4-[[2,4-diamino-6-[5-[2-chloroethyl(ethyl)amino]pentylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride](/img/structure/B13745404.png)


